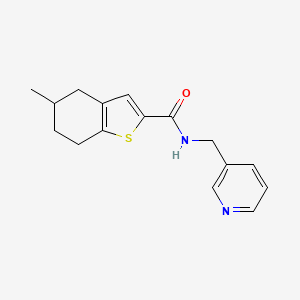![molecular formula C22H19BrN2O4 B4581865 N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Schiff bases, including compounds similar to the requested molecule, involves condensation reactions between aldehydes and hydrazides. For instance, Zhu et al. (2011) synthesized similar Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, illustrating a general approach to synthesizing these types of compounds (Mei-An Zhu & X. Qiu, 2011).
Molecular Structure Analysis
Schiff bases like the one often feature a planar geometry around the C=N bond, contributing to their ability to form stable complexes with metals. The crystal structure analysis by Zhu et al. provides insights into the molecular geometry, showing E configuration across the C=N double bonds and highlighting intermolecular interactions that influence the compound's solid-state arrangement (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Schiff bases are known for their ability to coordinate with metal ions, leading to the formation of complexes that exhibit various chemical and physical properties. The study by Qu et al. (2015) on benzohydrazone compounds provides an example of the types of chemical reactions and properties that can be expected from such molecules, including their coordination behavior and potential biological activities (Dan Qu et al., 2015).
Physical Properties Analysis
Chemical Properties Analysis
The chemical behavior of Schiff bases, including reactivity towards acids, bases, and various reagents, is a crucial aspect of their utility in synthesis and application. The reactivity can be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, as demonstrated in the synthesis and characterization studies of similar compounds (K. Karrouchi et al., 2021).
Applications De Recherche Scientifique
Photodynamic Therapy
One significant application of related compounds involves photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with Schiff base groups. These compounds demonstrated high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them promising as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Ardjani and Mekelleche (2017) explored the antioxidant behavior of Schiff bases, including N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, and their tautomers. They found that certain tautomers exhibited significant antioxidant activity, suggesting potential therapeutic applications for oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
Molecular Docking and Biological Screenings
Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives and screened them for biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds showed remarkable activities in each research area, indicating their potential for diverse therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Interaction with Biological Molecules
Qu et al. (2015) prepared a new benzohydrazone compound related to N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide and tested its urease inhibitory activities. This study highlights the potential of such compounds in inhibiting enzymes linked to diseases, providing a foundation for the development of new therapeutic agents (Qu et al., 2015).
Propriétés
IUPAC Name |
N-[(E)-[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4/c1-14-4-2-3-5-15(14)13-29-21-7-6-18(23)8-17(21)12-24-25-22(28)16-9-19(26)11-20(27)10-16/h2-12,26-27H,13H2,1H3,(H,25,28)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDIYVIZDTMGP-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{5-bromo-2-[(2-methylbenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-methylpyrimidin-4-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4581797.png)

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)

![2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)

![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)


![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)
